molecular formula C26H21N3O2S B2486341 (2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile CAS No. 683258-25-5

(2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile

Cat. No.: B2486341
CAS No.: 683258-25-5
M. Wt: 439.53
InChI Key: MUNAFSXRLLUKFR-LVZFUZTISA-N
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Description

(2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C26H21N3O2S and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications

Optical Limiting Applications

Designed, synthesized, and characterized thiophene dyes, including derivatives related to (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, have shown promising applications in optical limiting for optoelectronic devices. These compounds are utilized to protect human eyes and optical sensors, as well as to stabilize light sources in optical communications. Nonlinear optical properties, such as two-photon absorption, contribute to their effectiveness in optical limiting, as demonstrated by experiments including the open aperture Z-scan method, emission spectroscopy, and density functional theory (DFT) calculations (Anandan et al., 2018).

Antimicrobial Activity

Thiazole derivatives, akin to (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, have been synthesized and evaluated for their antimicrobial activities. These compounds were tested against various bacteria and fungi, displaying moderate activity. The structure-activity relationship of these compounds provides valuable insights for the development of new antimicrobial agents (Vinusha et al., 2015).

Corrosion Inhibition

Thiazole compounds, structurally related to (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, have been studied for their potential as corrosion inhibitors. These compounds show significant efficacy in preventing corrosion on metal surfaces, making them valuable for industrial applications where metal preservation is critical (Farahati et al., 2019).

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of STK898262 involve its absorption, distribution, metabolism, and excretion (ADME) properties. According to a preclinical study, STK898262 demonstrated antibody-like pharmacokinetics in healthy cynomolgus macaques . It was well tolerated at all doses tested (highest: 5mg/kg) and induced no detectable systemic IL-6 or TNFα . These properties impact the compound’s bioavailability and overall efficacy.

Result of Action

It was observed that stk898262 was well tolerated and avoided rapid nk cell activation seen with mil-12wt-fc . Both mSTK-026 and mIL-12wt-Fc showed robust single-agent anti-tumor efficacy in syngeneic tumor models. Mstk-026 demonstrated a >10-fold higher therapeutic index than mil-12wt-fc .

Properties

IUPAC Name

(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S/c1-2-30-22-12-8-19(9-13-22)25-18-32-26(29-25)20(16-27)17-28-21-10-14-24(15-11-21)31-23-6-4-3-5-7-23/h3-15,17-18,28H,2H2,1H3/b20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNAFSXRLLUKFR-LVZFUZTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)OC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)OC4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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